molecular formula C20H18FN5O B2487141 2-(4-Fluorbenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-on CAS No. 1251685-21-8

2-(4-Fluorbenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-on

Katalognummer: B2487141
CAS-Nummer: 1251685-21-8
Molekulargewicht: 363.396
InChI-Schlüssel: POJAOWLJAPJHGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C20H18FN5O and its molecular weight is 363.396. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Oxidative C(sp3)–H-Funktionalisierung

Diese Verbindung wurde auf ihre Fähigkeit untersucht, einer oxidativen C(sp3)–H-Funktionalisierung zu unterliegen. Insbesondere haben Forscher eine oxidative [4 + 1]-Annulation verwendet, um 1,2,4-Triazolo[4,3-a]pyridine in Gegenwart von I2–DMSO zu synthetisieren. Dieses Protokoll ermöglicht die Synthese von Triazolo[4,3-a]pyridin-Chinolin-verknüpften Diheterocyclen durch direkte Funktionalisierung von sp3 C–H-Bindungen von 2-Methyl-Azaheteroarenen. Die Reaktion zeigt einen breiten Substratbereich und eine gute Toleranz gegenüber funktionellen Gruppen .

Hemmung der Mikrotubuli-Polymerisation

Eine Reihe von Indol-basierten Derivaten, die das [1,2,4]Triazolo[4,3-a]pyridin-Gerüst enthalten, wurden als neuartige Hemmer der Mikrotubuli-Polymerisation entwickelt und synthetisiert. Diese Verbindungen zeigten moderate bis potente antiproliferative Aktivitäten gegen verschiedene Krebszelllinien, darunter HeLa, A549, MCF-7 und HCT116 .

Antitumoraktivität

Forscher haben die Antitumoraktivität von Triazolo[4,3-a]pyrazin-Derivaten untersucht, die eine 4-substituierte Phenylgruppe tragen. Unter diesen Derivaten zeigte eine Verbindung (22i) eine ausgezeichnete Antitumoraktivität gegen die Krebszelllinien A549, MCF-7 und HeLa mit IC50-Werten von 0,83 μM, 0,15 μM bzw. 2,85 μM. Darüber hinaus zeigte es eine überlegene c-Met-Kinase-Hemmungsfähigkeit im Nanomolarbereich (IC50 = 48 nM) .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, it interacts with other proteins involved in cell signaling, further influencing cellular responses.

Cellular Effects

The effects of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits potent anti-proliferative activity . It induces apoptosis and cell cycle arrest, leading to reduced cell viability. The compound also affects cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exerts its effects through multiple mechanisms. It binds to the ATP-binding site of c-Met kinase, preventing ATP from accessing the site and thereby inhibiting kinase activity . This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular responses. The compound also affects other signaling molecules and enzymes, contributing to its overall biological activity. Additionally, it can modulate gene expression by influencing transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of c-Met kinase activity and continued modulation of cell signaling pathways. The compound’s efficacy may decrease over time due to potential adaptive responses by cells.

Dosage Effects in Animal Models

In animal models, the effects of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one vary with different dosages. At lower doses, the compound effectively inhibits c-Met kinase activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the cytoplasm may influence its interactions with signaling proteins.

Eigenschaften

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-13-5-3-4-6-17(13)22-18-11-14(2)26-19(23-18)24-25(20(26)27)12-15-7-9-16(21)10-8-15/h3-11H,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJAOWLJAPJHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.